molecular formula C11H12BrNO B1387439 5-Bromo-2-butyl-1,3-benzoxazole CAS No. 1048914-34-6

5-Bromo-2-butyl-1,3-benzoxazole

Cat. No.: B1387439
CAS No.: 1048914-34-6
M. Wt: 254.12 g/mol
InChI Key: VSYPJVIPHXEQPY-UHFFFAOYSA-N
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Description

5-Bromo-2-butyl-1,3-benzoxazole is a heterocyclic organic compound that belongs to the benzoxazole family. Benzoxazoles are bicyclic compounds consisting of a benzene ring fused to an oxazole ring. The presence of a bromine atom at the 5-position and a butyl group at the 2-position makes this compound unique. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-butyl-1,3-benzoxazole typically involves the condensation of 2-aminophenol with a suitable brominated butyl derivative. One common method is the reaction of 2-aminophenol with 5-bromo-2-butylbenzaldehyde under acidic conditions to form the desired benzoxazole ring. The reaction can be catalyzed by various acids, such as hydrochloric acid or sulfuric acid, and is usually carried out at elevated temperatures to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as metal catalysts or ionic liquid catalysts can be employed to facilitate the reaction. The use of nanocatalysts has also been explored to improve reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-butyl-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) under appropriate conditions.

Major Products Formed

Scientific Research Applications

5-Bromo-2-butyl-1,3-benzoxazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-Butylbenzoxazole: Lacks the bromine atom at the 5-position, resulting in different chemical reactivity and biological activity.

    5-Bromo-2-methylbenzoxazole: Contains a methyl group instead of a butyl group, leading to variations in its physical and chemical properties.

    5-Chloro-2-butylbenzoxazole:

Uniqueness

5-Bromo-2-butyl-1,3-benzoxazole is unique due to the presence of both the bromine atom and the butyl group, which confer distinct chemical and biological properties. Its specific substitution pattern allows for targeted interactions with molecular targets, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

5-bromo-2-butyl-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c1-2-3-4-11-13-9-7-8(12)5-6-10(9)14-11/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSYPJVIPHXEQPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2=C(O1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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